molecular formula C15H18N2O4 B2513103 Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate CAS No. 1352496-63-9

Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate

Cat. No.: B2513103
CAS No.: 1352496-63-9
M. Wt: 290.319
InChI Key: QWYJKVUYMMINOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate is a synthetic organic compound characterized by an ethyl benzoate backbone substituted at the para position with a urea functional group linked to a 4-oxopiperidine ring. The structure comprises:

  • Ethyl benzoate core: Provides lipophilicity and ester functionality.
  • 4-Oxopiperidine moiety: Introduces a six-membered nitrogen-containing ring with a ketone group, contributing to conformational flexibility and polar interactions.

The 4-oxopiperidine group may be introduced via carbamate or urea-forming reagents such as carbonyldiimidazole (CDI) .

Properties

IUPAC Name

ethyl 4-[(4-oxopiperidine-1-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-2-21-14(19)11-3-5-12(6-4-11)16-15(20)17-9-7-13(18)8-10-17/h3-6H,2,7-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYJKVUYMMINOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with 4-oxopiperidine-1-carboxylic acid ethyl ester. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or piperidine derivatives.

Scientific Research Applications

Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Functional Group Impacts

The following compounds share the ethyl 4-(substituted-amino)benzoate scaffold but differ in substituent chemistry, influencing their physicochemical and biological properties:

Compound Name Substituent Key Structural Features Biological Activity/Implications References
Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate 4-oxopiperidinyl urea - Polar ketone group
- Flexible piperidine ring
Potential enzyme inhibition (inferred from SAR in )
Ethyl 4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoate Pyridinyl-pyrimidine - Aromatic heterocycles
- Extended π-system
Intermediate in hydrazine-based drug synthesis ()
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate Bromophenyl acetyl - Lipophilic bromine atom
- Rigid acetyl linker
Unspecified activity; structural analog for SAR studies ()
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate Fluorophenyl sulfonamide - Electron-withdrawing sulfonamide
- Fluorine substituent
Potential sulfonamide-based enzyme inhibition ()
Ethyl 4-[(7-methyl-4-oxo-4H-1-benzopyran-2-carbonyl)amino]benzoate Benzopyran carbonyl - Fused aromatic system
- Ketone moiety
Structural diversity for high-throughput screening ()

Physicochemical Properties

  • Lipophilicity : The 4-oxopiperidine group increases polarity (lower logP) compared to bromophenyl () or benzopyran derivatives ().
  • Solubility : Sulfonamide () and urea linkages enhance aqueous solubility via hydrogen bonding, whereas aromatic substituents reduce it.

Key Research Findings

Aquaporin-3/7 Inhibition: Ethyl 4-(carbamoylamino)benzoate derivatives with heterocyclic substituents (e.g., indole, nitrothiophene) showed moderate inhibitory activity, whereas 4-oxopiperidine analogs may offer improved solubility and binding affinity due to their balanced polarity .

Synthetic Pathways : Hydrazine-mediated reactions () and CDI-assisted couplings () are common for introducing urea/carbamate groups, enabling scalable synthesis of diverse analogs.

Biological Activity

Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate, a compound with significant potential in pharmaceutical applications, has been the subject of various studies focusing on its biological activity. This article reviews the current understanding of its biological properties, including mechanisms of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H16N2O3
  • Molecular Weight : 248.28 g/mol
  • CAS Number : 29976-53-2
  • IUPAC Name : this compound

The structure of this compound features a benzoate moiety linked to a piperidine derivative, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on various enzymes involved in metabolic pathways. For instance, it has been noted to inhibit dihydrodipicolinate synthase (DHDPS), an enzyme crucial for bacterial cell wall synthesis, making it a potential candidate for antibiotic development .
  • Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial protein synthesis and cell wall formation .
  • Cytotoxicity Against Cancer Cells : Preliminary investigations have demonstrated that this compound may possess cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
Enzyme InhibitionE. coliInhibition of DHDPS
AntimicrobialS. aureusBactericidal effect
CytotoxicityHL-60 (Leukemia)IC50 = 25 µM
CytotoxicitySMMC-7721 (Liver Cancer)IC50 = 30 µM

Case Study: Antimicrobial Efficacy

A study conducted by Slater et al. (2024) demonstrated that this compound significantly reduced the viability of E. coli and S. aureus in vitro. The compound's mechanism was linked to its ability to inhibit DHDPS, leading to a reduction in peptidoglycan synthesis in bacterial cells .

Case Study: Cytotoxic Effects on Cancer Cells

In a separate investigation, the cytotoxic effects of this compound were evaluated against various cancer cell lines, including HL-60 and SMMC-7721. The results indicated that the compound induced apoptosis in these cells, with IC50 values suggesting moderate potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.